Dotmp
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, commonly known as DOTMP, is a polyaminophosphonic acid. It is a chelating agent that forms highly stable complexes with various metal ions, particularly lanthanides. This compound is of significant interest in the field of nuclear medicine, particularly for its use in radiopharmaceuticals for bone pain palliation and targeted radiotherapy.
Biochemical Analysis
Biochemical Properties
Dotmp is known to interact with various biomolecules in the body. It has been observed to have a high affinity for skeletal tissues , suggesting that it may interact with proteins and enzymes involved in bone metabolism
Cellular Effects
The effects of this compound on cells are primarily observed in its potential therapeutic applications. In studies, this compound has been shown to have a selective uptake in skeletal tissues , indicating that it may influence cellular processes in these tissues
Molecular Mechanism
It is known to bind to skeletal tissues , suggesting that it may interact with biomolecules in these tissues This could potentially involve enzyme inhibition or activation, changes in gene expression, or other molecular interactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit excellent stability at room temperature . Studies on the long-term effects of this compound on cellular function in in vitro or in vivo studies are ongoing.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied. In one study, dogs were administered this compound and monitored for evidence of toxicity in the bone marrow and vital organs . The dogs tolerated the administration of this compound without apparent clinical toxicity , suggesting that this compound may have a favorable safety profile at the dosages tested.
Metabolic Pathways
Given its affinity for skeletal tissues , it is likely that this compound interacts with enzymes or cofactors involved in bone metabolism
Transport and Distribution
Given its observed affinity for skeletal tissues , it is likely that this compound interacts with transporters or binding proteins that facilitate its distribution to these tissues.
Subcellular Localization
Given its observed affinity for skeletal tissues , it is possible that this compound is directed to specific compartments or organelles within cells in these tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DOTMP involves the reaction of 1,4,7,10-tetraazacyclododecane with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and advanced purification methods, such as chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DOTMP primarily undergoes complexation reactions with metal ions. It can form stable complexes with lanthanides, actinides, and other transition metals. These complexes are often used in radiopharmaceutical applications.
Common Reagents and Conditions:
Complexation Reactions: this compound reacts with metal salts (e.g., lutetium chloride, yttrium chloride) in aqueous solutions. The reaction conditions typically involve adjusting the pH to neutral or slightly basic to facilitate complex formation.
Radiolabeling: For radiopharmaceutical applications, this compound is labeled with radioactive isotopes such as lutetium-177 or holmium-166. The labeling process involves mixing this compound with the radioactive isotope in a buffered solution and incubating at room temperature.
Major Products Formed:
Lutetium-177 this compound: Used for bone pain palliation and targeted radiotherapy.
Holmium-166 this compound: Investigated for its potential in treating bone metastases.
Scientific Research Applications
Chemistry: DOTMP is used as a chelating agent in various chemical applications, including the separation and purification of metal ions.
Biology: In biological research, this compound is used to study the biodistribution and pharmacokinetics of metal complexes in living organisms.
Medicine: this compound is primarily used in nuclear medicine for the development of radiopharmaceuticals. It is used to deliver therapeutic doses of radiation to bone tissues, particularly in the treatment of bone metastases and bone pain palliation.
Industry: In the industrial sector, this compound is used in water treatment processes to prevent scale formation and corrosion by chelating metal ions.
Mechanism of Action
The mechanism of action of DOTMP in radiopharmaceutical applications involves its ability to selectively bind to bone tissues. When labeled with a radioactive isotope, this compound delivers targeted radiation to bone metastases, thereby reducing pain and inhibiting tumor growth. The chelated metal ion, such as lutetium-177 or holmium-166, emits beta particles that destroy cancer cells in the bone while minimizing damage to surrounding healthy tissues.
Comparison with Similar Compounds
Ethylenediaminetetramethylenephosphonic Acid (EDTMP): Another polyaminophosphonic acid used in radiopharmaceuticals for bone pain palliation.
Propylenediaminetetramethylenephosphonic Acid (PDTMP): Similar to DOTMP but with different structural properties and applications.
Diethylenetriaminepentakis(methylphosphonic) Acid (PPA): Used in similar applications but with different chelation properties.
Comparison: this compound is unique due to its high thermodynamic stability and kinetic inertness when forming complexes with lanthanides. Compared to EDTMP and PDTMP, this compound forms more stable complexes, making it a preferred choice for radiopharmaceutical applications. Additionally, this compound’s ability to form highly stable complexes with a wide range of metal ions enhances its versatility in various scientific and industrial applications.
Properties
IUPAC Name |
[4,7,10-tris(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4O12P4/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMQNIDOFXYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4O12P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919416 | |
Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91987-74-5 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091987745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayltetrakis(methylene)]tetrakis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ((1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetrakis(methylene))tetraphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOTMP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F5KPT4JK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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